molecular formula C19H18IN3O2 B12741133 p-Toluamide, N-antipyrinyl-3-iodo- CAS No. 81217-08-5

p-Toluamide, N-antipyrinyl-3-iodo-

Cat. No.: B12741133
CAS No.: 81217-08-5
M. Wt: 447.3 g/mol
InChI Key: LOEYJQYMBWTTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Toluamide, N-antipyrinyl-3-iodo-: is a chemical compound with the molecular formula C19H18IN3O2 and a molecular weight of 447.30 g/mol This compound is known for its unique structure, which includes an iodine atom, a toluamide group, and an antipyrinyl moiety

Preparation Methods

The synthesis of p-Toluamide, N-antipyrinyl-3-iodo- typically involves the coupling of 4-antipyrinyl diazonium chloride with cyanoacetanilide in ethanol buffered with sodium acetate . The reaction is followed by treatment with a mixture of acetic acid and hydrochloric acid to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

p-Toluamide, N-antipyrinyl-3-iodo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include sodium methoxide, acetic acid, and hydrochloric acid . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of p-Toluamide, N-antipyrinyl-3-iodo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

p-Toluamide, N-antipyrinyl-3-iodo- can be compared with other similar compounds, such as:

The uniqueness of p-Toluamide, N-antipyrinyl-3-iodo- lies in its combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

81217-08-5

Molecular Formula

C19H18IN3O2

Molecular Weight

447.3 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-4-methylbenzamide

InChI

InChI=1S/C19H18IN3O2/c1-12-9-10-14(11-16(12)20)18(24)21-17-13(2)22(3)23(19(17)25)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,21,24)

InChI Key

LOEYJQYMBWTTQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.